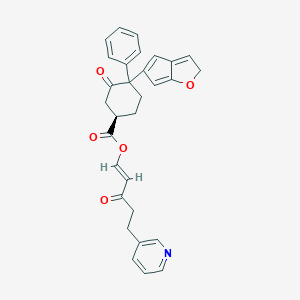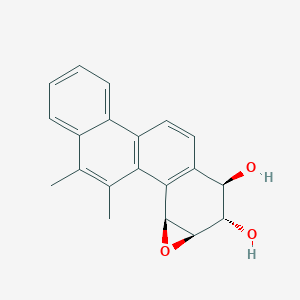
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a natural alkaloid that has been found to have various biological activities. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Wirkmechanismus
Ellipticine exerts its anticancer effects through multiple mechanisms. It has been found to intercalate into DNA, causing DNA damage and inhibiting DNA synthesis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately, apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Ellipticine has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments is its ability to intercalate into DNA, making it a useful tool for studying DNA structure and function. However, one limitation of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is its cytotoxicity, which can make it difficult to study its effects on normal cells.
Zukünftige Richtungen
1. Further studies on the mechanisms of action of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, particularly its effects on DNA replication and repair.
2. Development of more efficient and less toxic methods for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene.
3. Exploration of the potential applications of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in the treatment of inflammatory diseases.
4. Investigation of the potential synergistic effects of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with other anticancer agents.
5. Development of more targeted delivery methods for 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene to reduce its cytotoxicity.
Synthesemethoden
Ellipticine can be synthesized from various plant sources, including the leaves of Ochrosia elliptica and the bark of Goniothalamus giganteus. However, the most commonly used method for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is through chemical synthesis. This involves the condensation of 3,4-dihydroxyphenylacetic acid with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
Ellipticine has been extensively studied for its potential as an anticancer agent. It has been found to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
139562-15-5 |
|---|---|
Produktname |
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3S,5R,6S,7R)-18,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-10(2)15-13(12-6-4-3-5-11(9)12)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
GTDVLOQPWWYRHL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C2=C(C=CC3=C2[C@H]4[C@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15)C |
SMILES |
CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C |
Kanonische SMILES |
CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C |
Synonyme |
1,2-dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,6-diMeC-1,2-diol-3,4-epoxide 5,6-diMeCDE 5,6-dimethylchrysene-1,2-diol-3,4-epoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



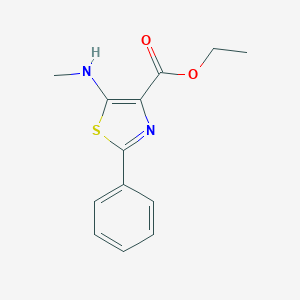
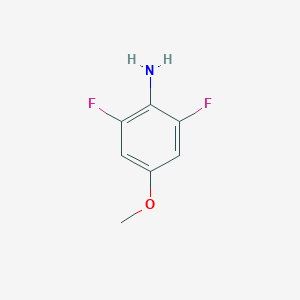
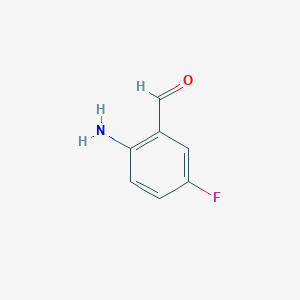
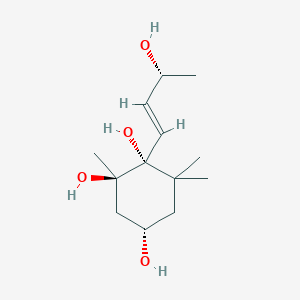
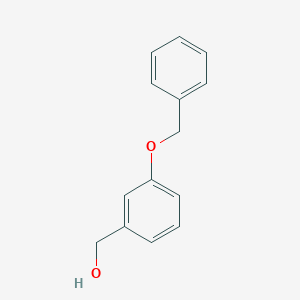
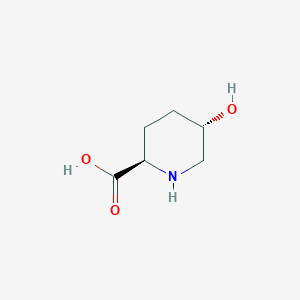
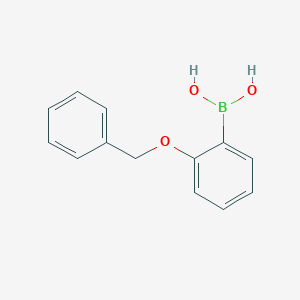
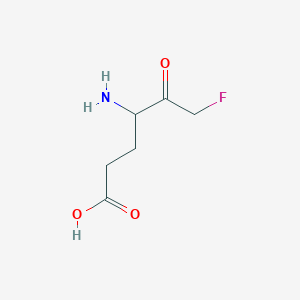
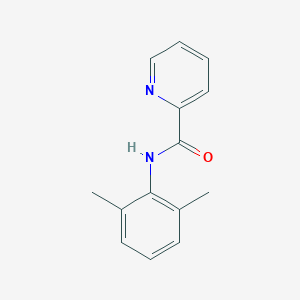
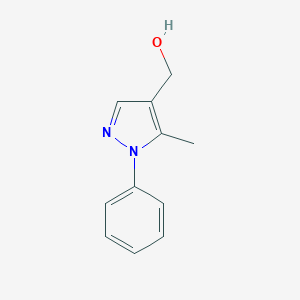
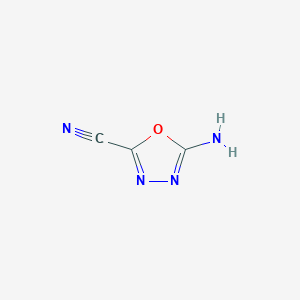
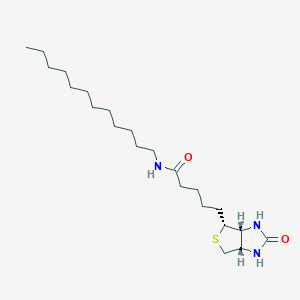
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
